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Compound of Interest

Compound Name: 1,1-Diphenylacetone

Cat. No.: B1664572

Photochemistry, the study of chemical reactions initiated by the absorption of light, is a
cornerstone of modern chemistry.[1] For carbonyl compounds, the absorption of ultraviolet (UV)
light typically promotes a lone-pair electron from a non-bonding orbital (n) to an antibonding 1t*
orbital of the carbonyl group.[1] This n— 1t* transition generates a highly energetic,
electronically excited state that can undergo various transformations not accessible under
thermal conditions.

The Norrish Type | Reaction: A Fundamental Process

Among the most fundamental of these transformations is the Norrish reaction, named for its
discoverer, Ronald George Wreyford Norrish.[2] The Norrish Type | reaction is characterized by
the homolytic cleavage (a-cleavage) of the carbon-carbon bond adjacent to the carbonyl group.
[2][3] This process generates two free radical intermediates: an acyl radical and an alkyl
radical.[1][4] The synthetic utility of this reaction can be limited, but its importance in
photopolymerization, materials science, and understanding photodegradation pathways is
immense.[2]

1,1-Diphenylacetone: An Ideal Substrate for Mechanistic
Studies

1,1-Diphenylacetone, an aromatic ketone with the structure (CeHs)2CHCOCHS3, serves as an
exemplary substrate for studying the Norrish Type | reaction.[5][6] Its structure is distinct from
its more commonly studied isomer, dibenzyl ketone (1,3-diphenylacetone).[7] Upon
photoexcitation, 1,1-diphenylacetone is predisposed to cleave the C-C bond between the
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carbonyl carbon and the quaternary diphenylmethyl carbon. This process yields a highly
resonance-stabilized diphenylmethyl radical and an acetyl radical, making the initial cleavage
event particularly favorable and an excellent subject for mechanistic investigation.

Core Photochemical Mechanism

The photochemical journey of 1,1-diphenylacetone begins with the absorption of a photon and
culminates in the formation of stable products via highly reactive radical intermediates.

Excitation and Intersystem Crossing

Upon absorbing a photon of appropriate energy (typically in the UV-A region, ~280-320 nm),
the 1,1-diphenylacetone molecule is promoted from its ground electronic state (So) to an
excited singlet state (S1). For many ketones, this Si state is short-lived and can efficiently
undergo intersystem crossing (ISC) to a more stable, longer-lived triplet state (T1).[2] It is
predominantly from this triplet state that the characteristic a-cleavage occurs.

a-Cleavage and Formation of the Geminate Radical Pair

The pivotal step is the homolysis of the Ca-C(O) bond from the T1 excited state. This non-
concerted, stepwise reaction first breaks the carbon-carbon bond.[8] This cleavage results in
the formation of a "geminate" or "caged" radical pair: the diphenylmethyl radical (Ph2CHs) and
the acetyl radical (CHsCOe¢). These two radicals are initially formed in close proximity, confined
by a "cage" of surrounding solvent molecules.

Fate of the Radical Intermediates

The subsequent chemistry is dictated by the behavior of this radical pair, which can follow
several competing pathways:

» Decarbonylation: The acetyl radical is known to be unstable and can rapidly lose a molecule
of carbon monoxide (CO) to form a methyl radical (*CHs).[2] This is often a dominant
pathway.

e Radical Recombination:

o The newly formed diphenylmethyl and methyl radicals can recombine within the solvent
cage to form 1,1-diphenylethane.
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o The original geminate pair (diphenylmethyl and acetyl radicals) can also recombine,
reforming the starting material. This process is often referred to as the "cage effect".[9]

o Hydrogen Abstraction: The radicals can escape the solvent cage and abstract hydrogen
atoms from the solvent or other molecules to form stable products like diphenylmethane and
methane.

The overall photochemical transformation is depicted in the diagram below.
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Figure 1: The primary photochemical pathway of 1,1-diphenylacetone, illustrating excitation,
intersystem crossing (ISC), a-cleavage, and subsequent radical reactions.

Experimental Investigation & Protocols

To rigorously study this photochemical behavior, two key experiments are essential:
determining the quantum yield to measure efficiency and using transient absorption
spectroscopy to directly observe the fleeting radical intermediates.

Protocol 1: Determination of Photodissociation
Quantum Yield (®)

The quantum yield (®) is the efficiency of a photochemical process, defined as the number of
events (e.g., molecules reacted) divided by the number of photons absorbed.[10]

Causality in Experimental Design: To accurately determine ®, we must precisely measure both
the number of photons absorbed by the system and the number of molecules that have
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reacted. This is achieved by using a chemical actinometer—a compound with a well-known
quantum yield—to calibrate the light source's photon flux under identical conditions to the
sample irradiation. Gas Chromatography-Mass Spectrometry (GC-MS) is chosen for analysis
due to its high sensitivity and ability to separate and identify the starting material and various
photoproducts.
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Figure 2: Workflow for determining the photodissociation quantum yield of 1,1-

diphenylacetone.

Step-by-Step Methodology:
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e Preparation:

o Sample: Prepare a ~5 mM solution of 1,1-diphenylacetone in a photochemically inert
solvent (e.g., acetonitrile or cyclohexane) in a quartz cuvette. Add a suitable internal
standard (e.g., dodecane) for accurate quantification.

o Actinometer: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H2SOa. This
solution must be handled in the dark.

¢ Irradiation:

o Use a collimated light source with a narrow bandpass filter (e.g., 313 nm). A merry-go-
round reactor is ideal for ensuring both the sample and actinometer receive the same
photon flux.

o lIrradiate the actinometer solution for a set period (t) ensuring less than 10% of the
ferrioxalate is consumed.

o Irradiate the 1,1-diphenylacetone sample under identical conditions, taking aliquots at
various time points.

e Actinometer Analysis:

o To a known volume of the irradiated actinometer solution, add a buffered solution of 1,10-
phenanthroline.

o Allow the color to develop in the dark for ~1 hour. The Fe?* produced photochemically
forms a colored complex.

o Measure the absorbance of the complex at 510 nm using a UV-Vis spectrophotometer and
calculate the moles of Fe2* formed.

e Sample Analysis:
o Analyze the aliquots of the irradiated sample solution by GC-MS.

o Quantify the decrease in the 1,1-diphenylacetone peak area relative to the internal
standard to determine the number of moles reacted.
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e Calculation:

o Calculate the photon flux (lo, in einsteins/s) from the actinometer data using the known
guantum yield of ferrioxalate at that wavelength.

o Calculate the quantum yield of 1,1-diphenylacetone disappearance (®-DPA) using the
formula: ®-DPA = (moles of DPA reacted) / (moles of photons absorbed)

Protocol 2: Nanosecond Transient Absorption (TA)
Spectroscopy

TA spectroscopy is a pump-probe technique used to detect and characterize short-lived excited
states and radical intermediates.[11]

Causality in Experimental Design: This technique is chosen for its ability to provide direct
spectroscopic evidence of the transient species involved in the photochemical reaction. A high-
energy laser pulse (the "pump") creates a population of excited molecules, and a second, time-
delayed light pulse (the "probe") measures the absorption spectrum of the transient species. By
varying the delay between the pump and probe, we can map the formation and decay kinetics
of these intermediates, such as the diphenylmethyl radical, which has a known absorption
spectrum.[12][13]

Step-by-Step Methodology:

o Sample Preparation: Prepare a solution of 1,1-diphenylacetone (~0.1-1.0 mM) in a
spectroscopic-grade, deoxygenated solvent (e.g., acetonitrile) in a flow cell or a quartz
cuvette. Deoxygenation by bubbling with nitrogen or argon is critical, as oxygen can quench
the triplet state and react with the radical intermediates.

» Experimental Setup:

o Pump Beam: Use a nanosecond pulsed laser, such as a Nd:YAG laser, to generate an
excitation pulse at a wavelength where the sample absorbs but photoproducts do not
(e.g., 266 nm or 355 nm).

o Probe Beam: Use a high-intensity lamp (e.g., Xenon arc lamp) as a broadband probe light
source.
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o Detection: The probe beam passes through the sample and into a monochromator to
select the wavelength of interest, and then to a fast detector like a photomultiplier tube
(PMT) or an ICCD camera.

» Data Acquisition:

[¢]

Record the probe light intensity before, during, and after the laser flash.

o The change in absorbance (AA) is calculated as AA = -log(l/lo), where lo is the probe
intensity before the flash and | is the intensity at a given time delay after the flash.

o Scan the monochromator to build a full transient absorption spectrum at a fixed time delay
(e.g., 100 ns after the flash).

o Set the monochromator to a wavelength where a transient absorbs (e.g., the peak of the
diphenylmethyl radical, ~330 nm) and record the decay of the AA signal over time.

o Data Analysis:

o The transient spectrum can be compared to known spectra of expected intermediates
(e.g., the T1 state of the ketone, the diphenylmethyl radical).

o The decay trace at a specific wavelength can be fitted to a kinetic model (e.qg., first-order
or second-order decay) to extract the lifetime (1) or rate constant (k) of the transient
species.

Summary of Key Photochemical Data

The photochemical behavior of 1,1-diphenylacetone can be quantified by several key
parameters. The values below are representative and can be influenced by experimental
conditions such as solvent and temperature.
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Typical Value / L
Parameter ) Significance
Observation

Wavelength range for n - 1t*

UV Amax ~260-280 nm o
excitation.
] o The lifetime of the reactive
Triplet State Lifetime (tT) Nanoseconds (ns) )
excited state.
Characteristic absorption for
Diphenylmethyl Radical Amax ~330-340 nm TA spectroscopy identification.
[12]
Photodissociation Quantum Indicates a moderately efficient
] 0.3 - 0.7 (solvent dependent) )
Yield (@) photochemical process.

Conclusion and Broader Significance

The study of 1,1-diphenylacetone provides a lucid and experimentally accessible window into
the complex world of ketone photochemistry. The principles demonstrated here—excitation,
intersystem crossing, a-cleavage, and subsequent radical reactions—are fundamental to a
wide range of chemical phenomena. For drug development professionals, understanding these
pathways is critical for assessing the photostability of new chemical entities. For materials
scientists, this knowledge informs the design of photoinitiators for polymerization and the
development of photostabilizers to prevent polymer degradation.[2][14] The robust
experimental protocols detailed in this guide provide a validated framework for researchers to
explore these intricate and vital photochemical processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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